

Application Notes and Protocols for Matrin 3 Immunoprecipitation Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: matrin 3

Cat. No.: B1178366

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrin 3 (MATR3) is a highly conserved nuclear matrix protein involved in a multitude of cellular processes, including RNA metabolism and the DNA damage response (DDR).[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#)[\[5\]](#) Mutations in the MATR3 gene have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), making the study of its protein-protein interactions critical for understanding disease mechanisms and developing potential therapeutic interventions.[\[6\]](#) [\[7\]](#) Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique to elucidate the **Matrin 3** interactome. This document provides a detailed protocol for performing **Matrin 3** IP-MS experiments, along with an overview of its key interacting partners and the pathways in which it functions.

Data Presentation

Quantitative Analysis of Matrin 3 Interacting Proteins

A key application of **Matrin 3** IP-MS is the quantitative comparison of protein interactions between wild-type (WT) and mutant forms of the protein, which can provide insights into disease pathogenesis. The following table summarizes high-confidence interacting proteins identified in a study by Boehringer et al. (2017), comparing WT **Matrin 3** with the S85C ALS-associated mutant. The data is presented as normalized spectral abundance factors (NSAF), a label-free quantitative proteomics method.

Protein	Gene	Function	NSAF (WT Matrin 3)	NSAF (S85C Mutant)	Fold Change (S85C/WT)
Matrin 3	MATR3	RNA/DNA binding, nuclear matrix	1.000	1.000	1.0
Aly/REF export factor	ALYREF	mRNA export	0.875	0.654	0.75
THO complex subunit 2	THOC2	mRNA export	0.763	0.598	0.78
DDX39B	DDX39B	RNA helicase, mRNA export	0.698	0.854	1.22
Splicing factor 3a subunit 3	SF3A3	RNA splicing	0.452	0.611	1.35
Polypyrimidine tract-binding protein 1	PTBP1	RNA splicing	0.512	0.498	0.97
Non-POU domain-containing octamer-binding protein	NONO	DNA/RNA binding, transcription	0.321	0.333	1.04
Splicing factor, proline- and glutamine-rich	SFPQ	DNA/RNA binding, splicing	0.298	0.315	1.06

DNA-dependent protein kinase catalytic subunit	PRKDC	DNA damage repair	0.154	0.162	1.05
X-ray repair cross complementing 5	XRCC5	DNA damage repair (Ku80)	0.187	0.199	1.06
X-ray repair cross complementing 6	XRCC6	DNA damage repair (Ku70)	0.201	0.211	1.05

Note: The data presented here is a representative summary based on published findings and is intended for illustrative purposes. For a complete dataset, please refer to the supplementary materials of Boehringer et al., *Scientific Reports*, 2017.

Experimental Protocols

Detailed Methodology for FLAG-tagged Matrin 3 Immunoprecipitation

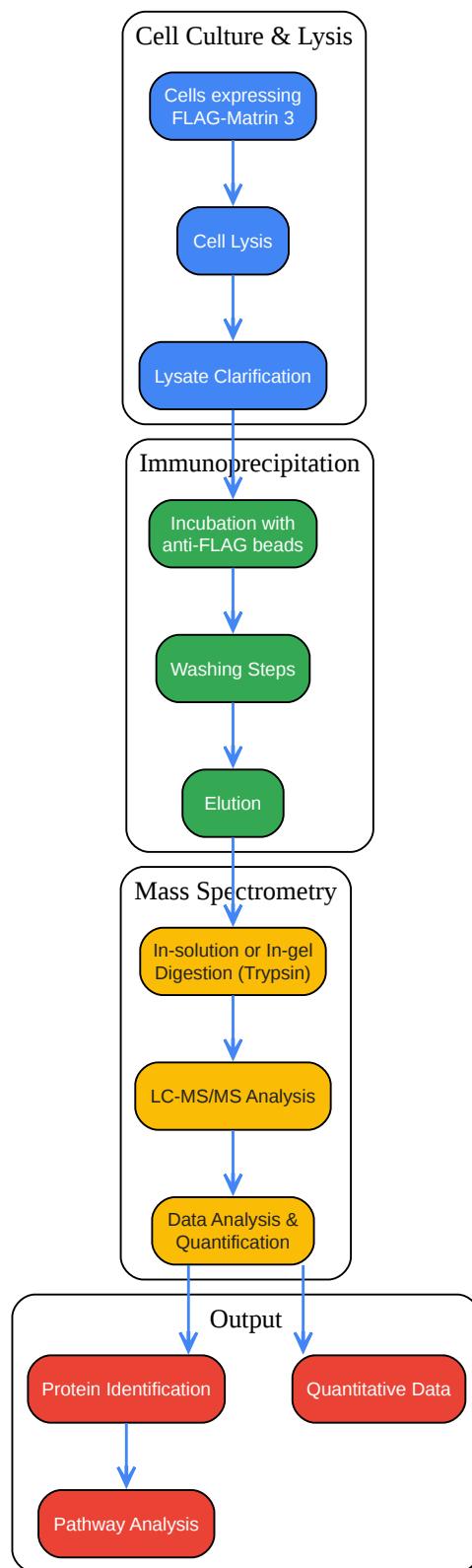
This protocol is adapted from established methods for FLAG-tag immunoprecipitation and is suitable for the analysis of **Matrin 3** protein-protein interactions.[8][9]

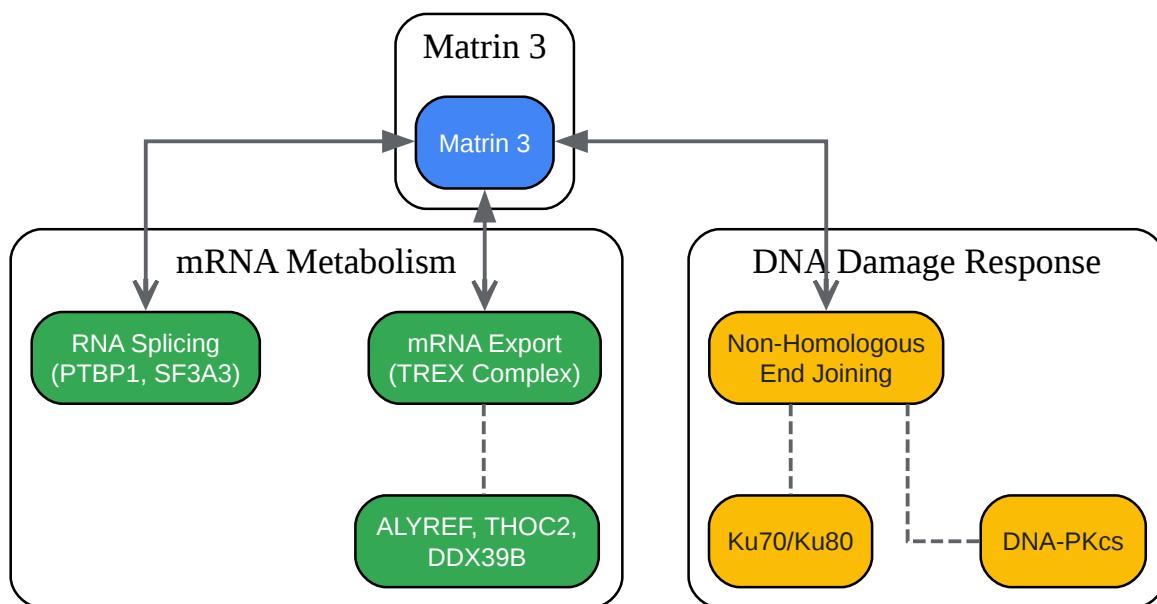
Materials:

- Cell Lines: HEK293T or NSC-34 cells expressing 3xFLAG-tagged **Matrin 3** (wild-type or mutant).
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100.

- Elution Buffer: 100 mM Glycine-HCl, pH 2.5 or 3xFLAG peptide solution (150 µg/mL in Wash Buffer).
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
- Antibodies: Anti-FLAG M2 affinity gel (e.g., Sigma-Aldrich).
- Beads: Protein A/G magnetic beads.

Procedure:


- Cell Lysis:
 - Harvest cells and wash twice with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Lysis Buffer.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant to a new pre-chilled tube.
- Immunoprecipitation:
 - Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.
 - Add the equilibrated affinity gel to the protein lysate.
 - Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.
- Washing:
 - Pellet the affinity gel by gentle centrifugation (e.g., 1,000 x g for 1 minute).
 - Carefully remove the supernatant.
 - Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.


- Elution:
 - Acid Elution: After the final wash, remove all supernatant. Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately neutralize the supernatant with Neutralization Buffer.
 - Peptide Elution: Resuspend the beads in Wash Buffer containing 3xFLAG peptide. Incubate for 30-60 minutes at 4°C with gentle agitation. Pellet the beads and collect the supernatant containing the eluted protein complex.
- Sample Preparation for Mass Spectrometry:
 - The eluted proteins can be precipitated using methods such as trichloroacetic acid (TCA) precipitation.
 - The protein pellet is then washed with cold acetone and air-dried.
 - The dried pellet is resuspended in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) for subsequent reduction, alkylation, and tryptic digestion.

Mass Spectrometry Analysis

- Instrumentation: A high-resolution mass spectrometer such as an Orbitrap Fusion Lumos or a Q-Exactive HF (Thermo Fisher Scientific) is recommended.
- LC-MS/MS: Peptides are separated by reverse-phase liquid chromatography over a 60-120 minute gradient and analyzed by tandem mass spectrometry (MS/MS).
- Data Analysis: The raw mass spectra are processed using software such as Proteome Discoverer, MaxQuant, or similar platforms.^[8] Peptide identification is performed by searching against a human protein database (e.g., UniProt/Swiss-Prot). Label-free quantification methods like NSAF or intensity-based absolute quantification (iBAQ) can be used for relative protein abundance measurements.

Mandatory Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Involvement of Matrin 3 and SFPQ/NONO in the DNA damage response [pubmed.ncbi.nlm.nih.gov]
- 5. tau.ac.il [tau.ac.il]
- 6. ALS Associated Mutations in Matrin 3 Alter Protein-Protein Interactions and Impede mRNA Nuclear Export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations in the Matrin 3 gene cause familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ALS Associated Mutations in Matrin 3 Alter Protein-Protein Interactions and Impede mRNA Nuclear Export - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrin 3 Binds and Stabilizes mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Matrin 3 Immunoprecipitation Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178366#protocol-for-matin-3-immunoprecipitation-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com